molecular formula C39H30Na2O7P2S2 B8247233 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt

4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt

Cat. No.: B8247233
M. Wt: 782.7 g/mol
InChI Key: DUDTXAIVLVGWNT-UHFFFAOYSA-L
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Description

4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt: is a complex organophosphorus compound. It is derived from xanthene and is known for its application as a bidentate ligand in various catalytic processes. This compound is particularly notable for its wide bite angle, which makes it highly effective in facilitating certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with diphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride, which facilitates the formation of the phosphine ligands .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine complexes .

Scientific Research Applications

Chemistry: In chemistry, 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt is widely used as a ligand in catalytic processes. It is particularly effective in hydroformylation reactions, where it facilitates the addition of formyl groups to alkenes .

Biology and Medicine: While its primary applications are in chemistry, the compound’s ability to form stable complexes with transition metals has potential implications in biological and medicinal research. It can be used to develop metal-based drugs and diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic synthesis processes makes it valuable for large-scale manufacturing .

Mechanism of Action

The mechanism of action of 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt involves its function as a bidentate ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydroformylation and cross-coupling .

Comparison with Similar Compounds

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
  • 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene

Comparison: Compared to similar compounds, 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt is unique due to its wide bite angle and high stability. These properties make it particularly effective in catalytic processes that require robust and efficient ligands .

Properties

IUPAC Name

disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDTXAIVLVGWNT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)S(=O)(=O)[O-])P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30Na2O7P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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